molecular formula C20H15FN4O2S B2433211 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 578761-30-5

4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide

カタログ番号: B2433211
CAS番号: 578761-30-5
分子量: 394.42
InChIキー: HBPASQPULVTCJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide (CAS 578761-30-5) is a quinoxaline-sulfonamide hybrid compound of significant interest in oncological and antimicrobial research. With a molecular formula of C₂₀H₁₅FN₄O₂S and a molecular weight of 394.4 g/mol, this chemical is defined by its quinoxaline core scaffold, which is substituted with a sulfonamide group and a fluorine atom that enhances metabolic stability and electronic properties . Its primary researched application is as a potent phosphatidylinositol 3-kinase (PI3K) inhibitor. The PI3K pathway is a critical signaling mechanism involved in cell growth, survival, and proliferation, and its dysregulation is common in cancers. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and has been shown in studies to significantly reduce tumor growth; for instance, one study demonstrated a 50% reduction in tumor size in mouse xenograft models after four weeks of treatment . The compound is also investigated for its antimicrobial properties. Preliminary studies indicate it can inhibit the growth of pathogenic bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 10 µg/mL and 15 µg/mL, respectively . The proposed mechanism involves the sulfonamide group interacting with and inhibiting bacterial enzymes, disrupting essential cellular processes . Furthermore, emerging research on analogous quinoxaline sulfonamide derivatives suggests potential neuroprotective effects, with studies in animal models of neurodegeneration showing improved cognitive function and a marked reduction in brain inflammation markers . This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

N-(3-anilinoquinoxalin-2-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c21-14-10-12-16(13-11-14)28(26,27)25-20-19(22-15-6-2-1-3-7-15)23-17-8-4-5-9-18(17)24-20/h1-13H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPASQPULVTCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Step 1: Synthesis of N-(3-Chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide

Reaction Scheme:
2,3-Dichloroquinoxaline + 4-fluorobenzenesulfonamide → N-(3-Chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide

Conditions:

  • Base: Lithium hydroxide (LiOH) anhydrous (1.1–1.5 equiv).
  • Solvent: Dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO).
  • Temperature: 50–110°C, optimized at 80°C.
  • Time: 12–24 hours.

Mechanistic Insight:
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the sulfonamide nitrogen attacks the electron-deficient C2 position of 2,3-dichloroquinoxaline. LiOH deprotonates the sulfonamide, enhancing nucleophilicity, while polar aprotic solvents stabilize the transition state.

Yield and Purity:

  • Yield: 88–94% (isolated).
  • Purity: >94% (AUC by UPLC/MS), with residual 2,3-dichloroquinoxaline <3.4%.

Purification:
Crude product is precipitated using hydrochloric acid (HCl), followed by sequential washes with water and methyl tert-butyl ether (MTBE) to remove unreacted starting material.

Step 2: Amination with Phenylamine

Reaction Scheme:
N-(3-Chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide + Phenylamine → Target Compound

Conditions:

  • Base: 2,6-Dimethylpyridine (lutidine, 1.1 equiv).
  • Solvent: n-Butanol or n-propanol.
  • Temperature: 120–125°C.
  • Time: 20–48 hours.

Mechanistic Insight:
Lutidine facilitates the substitution of the C3 chlorine atom by phenylamine via a concerted metalation-deprotonation (CMD) pathway, favored by the electron-deficient quinoxaline ring.

Yield and Purity:

  • Yield: 65–78% (isolated).
  • Purity: >95% (UPLC/MS), with <1% residual intermediates.

Key Data Table:

Parameter Step 1 Step 2
Base Lithium hydroxide 2,6-Dimethylpyridine
Solvent DMA n-Butanol
Temperature 80°C 125°C
Time 20 hours 42 hours
Yield 88% 65%
Purity (AUC) 94% 95%

Alternative One-Pot Synthesis Strategy

A modified one-pot method eliminates intermediate isolation, enhancing process efficiency.

Reaction Conditions

  • Base System: Dual-base approach using LiOH (Step 1) and lutidine (Step 2).
  • Solvent: DMA/n-butanol mixture (3:1 v/v).
  • Temperature Gradient: 80°C (Step 1) → 125°C (Step 2).
  • Time: Total 60–72 hours.

Yield and Limitations:

  • Yield: 58–62% (lower due to competing side reactions).
  • Challenge: Requires precise stoichiometric control to minimize over-alkylation.

Critical Analysis of Reaction Parameters

Base Selection

  • Lithium hydroxide vs. Sodium hydroxide: LiOH provides superior reactivity in Step 1 due to its stronger basicity and solubility in DMA, reducing side-product formation (e.g., 3-chloroquinoxalin-2-ol) compared to NaOH.
  • Lutidine vs. Pyridine: Lutidine’s steric hindrance improves regioselectivity in Step 2, suppressing N-alkylation of the sulfonamide.

Solvent Optimization

  • Polar Aprotic Solvents (DMA/DMSO): Enhance sulfonamide nucleophilicity in Step 1 by stabilizing ionic intermediates.
  • Alcohols (n-Butanol): High boiling point (117°C) enables prolonged heating in Step 2 without solvent evaporation.

Temperature and Time

  • Step 1: Temperatures >100°C reduce reaction time to 12 hours but increase impurity levels (e.g., 2,3-dichloroquinoxaline dimerization).
  • Step 2: Prolonged heating (>40 hours) ensures complete amination but risks quinoxaline ring degradation.

Analytical Validation and Characterization

Purity Assessment

  • UPLC/MS Method:
    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).
    • Mobile Phase: 10 mM ammonium acetate (A) / acetonitrile (B), gradient 5–100% B over 3 minutes.
    • Detection: PDA (230–400 nm) and ESI-MS.

Structural Confirmation

  • 1H NMR (DMSO-d6):
    • δ 7.44–8.12 ppm (quinoxaline aromatic protons).
    • δ 3.26–3.48 ppm (sulfonamide N–H).
  • LCMS (ESI+): m/z 439 [M+H]+.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors: Mitigate exothermicity in Step 1, improving safety and reproducibility.
  • Crystallization Optimization: Anti-solvent (heptane) addition enhances product recovery from MTBE.

化学反応の分析

Types of Reactions

4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Cancer Treatment

One of the primary applications of 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is in oncology. The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in many malignancies. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Study: Inhibition of Tumor Growth

In a study published in Cancer Research, researchers demonstrated that administering this compound to mice with xenograft tumors resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a therapeutic agent for treating breast and lung cancers .

StudyModelResult
Cancer ResearchMice with xenograft tumors50% reduction in tumor size after 4 weeks of treatment

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

  • Target Pathogens : Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances its interaction with bacterial enzymes, inhibiting their growth .

Case Study: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial activity of the compound against several pathogens. The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential use as an antibiotic .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Neurological Disorders

Emerging research suggests that compounds similar to 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide may have neuroprotective effects.

  • Mechanism : The compound's ability to modulate signaling pathways involved in neuroinflammation may provide therapeutic benefits for conditions like Alzheimer's disease and multiple sclerosis .

Case Study: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound led to improved cognitive function and reduced markers of inflammation in the brain .

ModelCognitive Function ImprovementInflammatory Markers Reduction
Alzheimer’s modelSignificant improvement40% reduction

作用機序

The mechanism of action of 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins essential for bacterial growth, leading to antibacterial effects. In cancer cells, it may interfere with cell division and induce apoptosis (programmed cell death), thereby exhibiting anticancer activity .

類似化合物との比較

Similar Compounds

Uniqueness

4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a promising candidate for further drug development .

生物活性

4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is a compound that integrates a quinoxaline framework with a sulfonamide group, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is C20H15FN4O2SC_{20}H_{15}FN_{4}O_{2}S. The compound features a fluorine atom and a phenylamino group attached to the quinoxaline structure, enhancing its biological activity by influencing its interaction with biological targets.

Antibacterial and Antifungal Properties

Research indicates that the compound exhibits significant antibacterial and antifungal activities. The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes.

Table 1: Antibacterial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Candida albicans100 µM

These results suggest that 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer applications. It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cancer cell proliferation and survival. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines.

Case Study: PI3K Inhibition
A study demonstrated that derivatives of quinoxaline sulfonamides, including 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, effectively inhibited PI3K activity with an IC50 value comparable to established inhibitors like wortmannin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group participates in hydrogen bonding with active sites of target enzymes, leading to inhibition.
  • Cellular Uptake : The presence of the fluorine atom enhances lipophilicity, facilitating better cellular uptake.
  • Disruption of Signaling Pathways : By inhibiting PI3K, the compound disrupts downstream signaling pathways crucial for cell growth and survival.

Comparative Analysis

When compared to other quinoxaline derivatives, such as 2-(4-methoxyphenyl)-quinoxaline-2-yl-benzenesulfonamide, 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide displays superior antibacterial properties while maintaining similar anticancer efficacy. This uniqueness can be attributed to the specific fluorinated substituent's electronic effects on the quinoxaline core.

Table 2: Comparison with Similar Compounds

CompoundAntibacterial ActivityAnticancer Activity
4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamideHighModerate
2-(4-methoxyphenyl)-quinoxaline-2-yl-benzenesulfonamideModerateModerate

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide and its derivatives?

The synthesis involves a multi-step process starting with sulfaquinoxaline (1), which is treated with thiophosgene to form 4-isothiocyanato-N-quinoxalin-2-yl-benzenesulfonamide (2). Subsequent coupling with substituted amines (e.g., 2-aminopyridine, p-bromoaniline) in dimethylformamide (DMF) or dioxane, catalyzed by triethylamine (TEA), yields thioureido derivatives . Reaction conditions (reflux duration, solvent choice) and substituent selection critically influence yield and purity.

Q. How is the in vitro anticancer activity of this compound evaluated, and what models are used?

Cytotoxicity is assessed using the sulforhodamine B (SRB) assay, which quantifies cellular protein content in adherent cultures. This method offers high sensitivity (detection at ~1,000 cells/well) and stability, making it suitable for large-scale screening. Human liver cancer cells (HEPG2) are commonly employed, with doxorubicin as a reference drug (IC50 = 71.8 mmol L⁻¹). Derivatives like compound 9 (IC50 = 15.6 mmol L⁻¹) demonstrate superior activity .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • 1H/13C NMR : Identifies proton environments and carbon frameworks (DMSO-d6 solvent, TMS reference) .
  • IR spectroscopy : Confirms functional groups (e.g., thioureido, sulfonamide) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures purity (±0.4% deviation from theoretical values) .

Advanced Research Questions

Q. What structural features enhance the anticancer potency of derivatives of this compound?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., 4-ethylbenzoate, pyridyl groups) significantly reduce IC50 values. For example:

  • Compound 9 (4-ethylbenzoate substituent): IC50 = 15.6 mmol L⁻¹.
  • Compound 10 (pyridin-2-yl group): IC50 = 26.8 mmol L⁻¹. Fluorine at the para position of the benzenesulfonamide moiety enhances metabolic stability and target binding .

Q. How does combining this compound with γ-irradiation influence anticancer efficacy?

Co-administration with γ-irradiation (8 kGy) enhances radiosensitization, reducing viable HEPG2 cells by 30–50% compared to standalone treatment. This synergy is attributed to DNA damage potentiation and inhibition of repair mechanisms, suggesting utility in combination therapy to minimize radiation dosage and side effects .

Q. How do researchers address discrepancies in reported IC50 values for sulfonamide-quinoxaline derivatives?

Variability arises from differences in:

  • Cell lines : HEPG2 vs. other models (e.g., breast or lung cancer).
  • Assay conditions : SRB vs. MTT assays, incubation times, and drug solubility. Standardization using reference compounds (e.g., doxorubicin) and rigorous replication of experimental protocols (e.g., fixed radiation doses) mitigate inconsistencies .

Q. What mechanistic insights explain the radiosensitizing effects of this compound?

Preliminary studies suggest inhibition of DNA repair pathways (e.g., homologous recombination) and ROS generation potentiate radiation-induced apoptosis. Molecular docking studies indicate interactions with DNA-binding proteins or kinases involved in cell cycle checkpoints, though exact targets require further validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。